molecular formula C17H14ClNO4S B7728602 N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide

Cat. No.: B7728602
M. Wt: 363.8 g/mol
InChI Key: XXIXMPCZMSICBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis . Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Mechanism of Action

The mechanism of action of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may interfere with cell signaling pathways, resulting in anti-tumor or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl, chloro, and sulfonamide groups enhances its potential as a therapeutic agent and differentiates it from other benzofuran derivatives .

Biological Activity

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H18ClNO4S
  • Molecular Weight : 391.87 g/mol
  • CAS Number : [insert CAS number if available]

The structure features a benzofuran core with an acetyl group and chloro substituents, which are critical for its biological activity.

This compound is believed to exert its effects through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant for targets involved in cancer and microbial proliferation.
  • Cellular Interaction : By interacting with cellular receptors or pathways, it can modulate various biological processes, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives exhibit promising antimicrobial properties. Specifically, studies have shown that compounds similar to this compound have effective activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Compound Target MIC (µg/mL) Activity
Compound 1Staphylococcus aureus8Moderate
Compound 2E. coli4High
Compound 3Candida albicans16Moderate

In a study evaluating various benzofuran derivatives, it was found that those with specific substitutions at the benzofuran ring exhibited lower minimum inhibitory concentrations (MICs), indicating stronger antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that similar compounds can induce cytotoxicity in various cancer cell lines by triggering apoptosis and inhibiting cell proliferation.

Cancer Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)10Significant inhibition
HeLa (cervical cancer)15Moderate inhibition
A549 (lung cancer)12Significant inhibition

In vitro studies have shown that modifications to the benzofuran structure can enhance anticancer activity, suggesting a structure-activity relationship that warrants further investigation .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study synthesized several benzofuran derivatives and tested their antimicrobial properties against Mycobacterium tuberculosis. Among these, derivatives similar to this compound showed promising results with MIC values as low as 2 µg/mL against resistant strains .
  • Evaluation of Anticancer Properties :
    Another study focused on the effects of benzofuran derivatives on various cancer cell lines. The results indicated that compounds with similar structures could significantly reduce cell viability in MCF-7 and A549 cells, highlighting their potential as anticancer agents .

Properties

IUPAC Name

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S/c1-10(20)16-11(2)23-17-14(16)8-12(9-15(17)18)19-24(21,22)13-6-4-3-5-7-13/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXMPCZMSICBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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